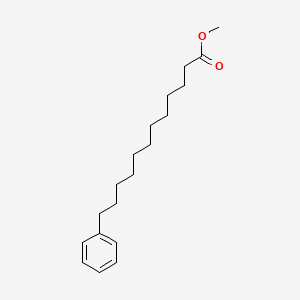
Methyl 12-phenyldodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 12-phenyldodecanoate is an organic compound belonging to the ester family. It is characterized by a long carbon chain with a phenyl group attached to the twelfth carbon atom and a methyl ester functional group at the terminal end.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 12-phenyldodecanoate can be synthesized through several methods. One common approach involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester. This reaction is typically carried out in the presence of catalysts such as N,N,N,N,N,N-hexamethylphosphoric triamide, zinc (II) acetylacetonate, triphenylphosphine, and bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at temperatures ranging from 50 to 55°C under 760 Torr for 24 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 12-phenyldodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 12-phenyldodecanoic acid or 12-phenyldodecanone.
Reduction: Formation of 12-phenyldodecanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
Methyl 12-phenyldodecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of methyl 12-phenyldodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group may interact with aromatic receptors or enzymes, influencing biological activity and therapeutic potential .
類似化合物との比較
Methyl 12-oxo-12-phenyldodecanoate: Similar structure but with an oxo group at the twelfth carbon.
Dodecanoic acid derivatives: Compounds with similar carbon chain lengths but different functional groups.
Uniqueness: Methyl 12-phenyldodecanoate is unique due to its specific combination of a long carbon chain, phenyl group, and methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
38795-65-2 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
methyl 12-phenyldodecanoate |
InChI |
InChI=1S/C19H30O2/c1-21-19(20)17-13-8-6-4-2-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,2-8,10,13-14,17H2,1H3 |
InChIキー |
UOGDZQUHDFHJKP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


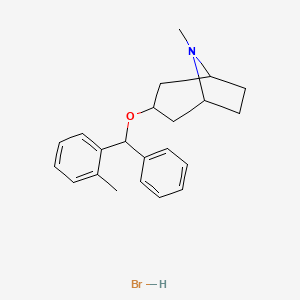
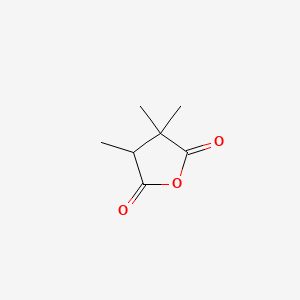
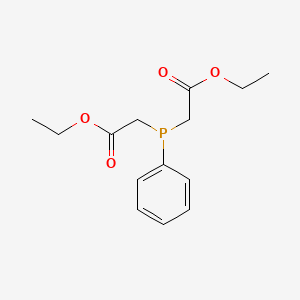


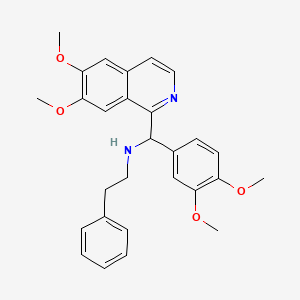
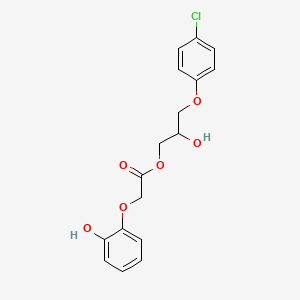
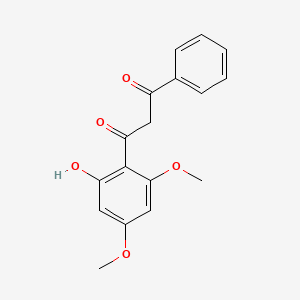
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
![2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-](/img/structure/B14679733.png)
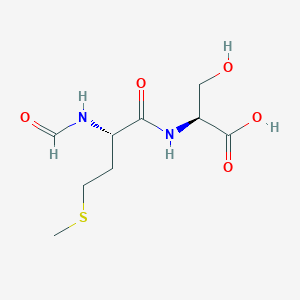

![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
